
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin
Vue d'ensemble
Description
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin is a derivative of daunorubicin, which is a chemotherapeutic agent used in the treatment of cancer. The modification of daunorubicin by introducing a trifluoroacetyl group is part of ongoing research to develop analogues with potentially improved antitumor activity and reduced toxicity. The research on these analogues is driven by the clinical success of compounds like N-(trifluoroacetyl)adriamycin 14-valerate (AD 32), which has shown promising experimental and clinical antitumor activity with low toxicity .
Synthesis Analysis
The synthesis of related compounds involves several steps, including Pomeranz-Fritsch condensation, borohydride reduction, acid-catalyzed cyclization, selective N-acetylation, and Friedel-Crafts acylation. The process continues with protection of the compound as its dimethyl ether, epoxidation, and glycosidation with optically active N,O-bis(trifluoroacetyl)daunosamine bromide. The synthesis of these analogues is complex and requires careful control of reaction conditions to obtain the desired products .
Molecular Structure Analysis
The molecular structure of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin analogues is characterized by the presence of a trifluoroacetyl group attached to the daunosamine moiety. The structure is confirmed by techniques such as CD and NMR spectroscopy. However, it is noted that attempts to remove the N-trifluoroacetyl blocking group without causing aromatization to the azanaphthaquinone were unsuccessful .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these analogues are sensitive to the reaction conditions. For instance, the reaction of perfluoroacyl anhydrides with anthracyclines can lead to the formation of 9,10-anhydro-N-acylated derivatives when performed in pyridine at room temperature. The reactions are designed to yield products with specific structural features that are hypothesized to influence their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(Trifluoroacetyl)-1-desmethyl Daunorubicin analogues are influenced by the modifications made to the parent compound. The introduction of perfluoroacyl groups is expected to alter the lipophilicity, stability, and interaction with biological targets. These properties are critical in determining the compound's pharmacokinetics and pharmacodynamics. The analogues' antitumor activity and toxicity are evaluated in vivo using murine models, such as the P388 leukemia system, to assess their potential as therapeutic agents .
Applications De Recherche Scientifique
Inhibition of Posterior Capsule Opacification
A study by Tetz et al. (1996) explored the use of daunorubicin bound to an intraocular lens with a sustained drug delivery system to significantly reduce posterior capsule opacification (PCO) in rabbit eyes, highlighting its potential in improving postoperative outcomes in ocular surgeries. This demonstrates the application of related compounds in targeted drug delivery systems for specific clinical conditions (Tetz, Ries, Lucas, Stricker, & Völcker, 1996).
Chemotherapy of Cancer
Research on idarubicin, an analogue of daunorubicin, has shown its effectiveness in treating acute myelogenous leukemia, among other cancers, when administered in combination with cytarabine. This underscores the importance of analogues of daunorubicin in developing effective chemotherapy regimens (Hollingshead & Faulds, 1991).
Analytical Chemistry Applications
Kuksis (1965) discussed methodologies for the gas-liquid chromatography of bile acids, specifically the analysis of trifluoroacetyl derivatives, demonstrating the relevance of related chemical techniques in analytical chemistry and bioanalysis. Such methodologies could be applicable in studying the metabolism and pharmacokinetics of compounds like N-(Trifluoroacetyl)-1-desmethyl Daunorubicin (Kuksis, 1965).
Cardiotoxicity and Chemotherapeutic Agents
Research on the cardiotoxic effects of anthracycline drugs, such as daunorubicin, and strategies for their amelioration offers insights into the challenges and solutions in using potent chemotherapeutic agents. This body of work provides a foundation for exploring the safety profiles of related compounds and developing strategies to mitigate adverse effects (Zorawar & Harmanpreet, 2019).
Safety And Hazards
While specific safety and hazard information for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” is not available, it’s worth noting that anthracyclines, the class of drugs to which it belongs, are characterized by a whole spectrum of side effects, such as high toxicity for healthy cells, especially intestines and bone marrow, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The most dangerous thing when using anthracyclines is their high cardiotoxicity, which at high doses of these drugs leads to rapid death of cardiomyocytes and death of patients .
Orientations Futures
While specific future directions for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” are not available, it’s worth noting that work began all over the world on the chemical modification of anthracyclines to synthesize drugs free of the above disadvantages . Thousands of compounds were obtained, both fragments of the anthracyclines molecule, quinone, and daunosamine, were modified, original synthetic approaches were used, sometimes including 8-step transformations .
Propriétés
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGCIJOSAVHQF-MPODBYEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570353 | |
| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin | |
CAS RN |
68594-06-9 | |
| Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



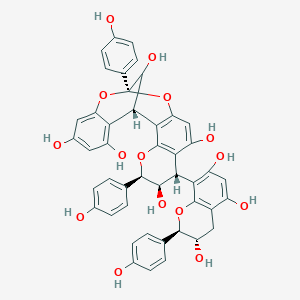
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)
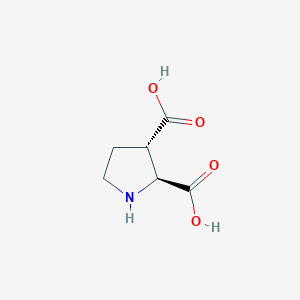
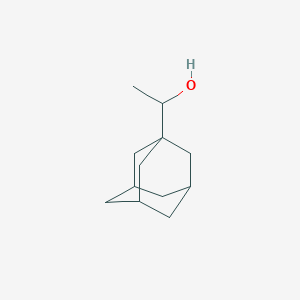
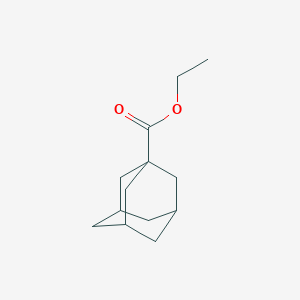
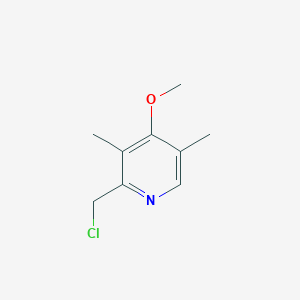
![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)
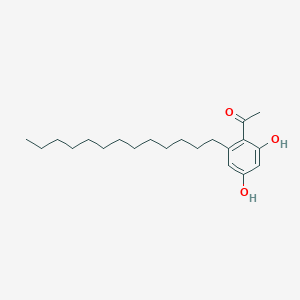
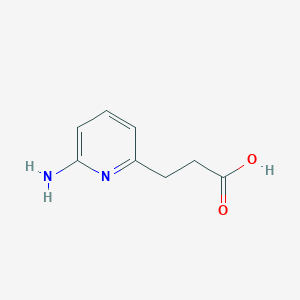
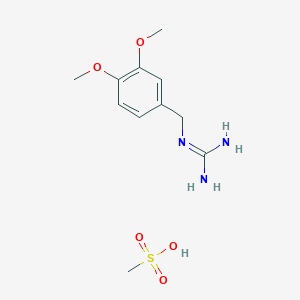
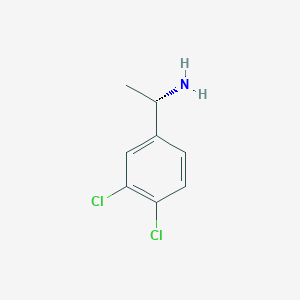
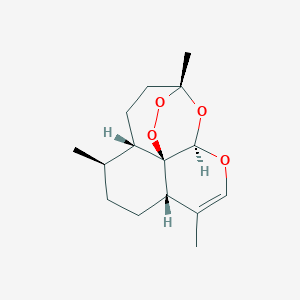
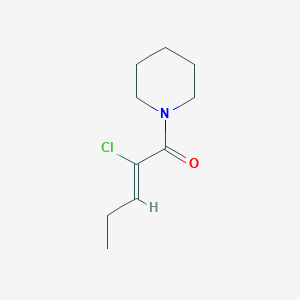
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)